![molecular formula C23H30ClN3O4S B2382417 N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216565-53-5](/img/structure/B2382417.png)

N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

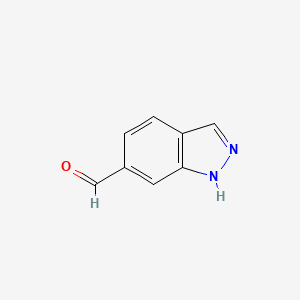

“N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have diverse biological activities and are part of many drugs and useful compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can be synthesized from simple commercially available building blocks . The synthesis often involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, a benzamide group, and a dimethylamino propyl group. The benzothiazole ring and benzamide group are likely to contribute to the compound’s biological activity .Applications De Recherche Scientifique

Peptide Synthesis

This compound has been used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, cosmetics, and nutrition.

Crosslinking Proteins to Nucleic Acids

It has been used for crosslinking proteins to nucleic acids . This is a crucial process in molecular biology and biochemistry, allowing the study of protein-DNA and protein-RNA interactions.

Preparation of Immunoconjugates

The compound is used in the preparation of immunoconjugates . Immunoconjugates are antibodies linked to a cytotoxic agent and are used in targeted cancer therapy.

Synthesis of Self-healing pH-responsive Hydrogels

It has been used as a monomer to synthesize self-healing pH-responsive hydrogels for drug delivery applications . These hydrogels can release drugs in response to changes in pH, providing a controlled and targeted drug delivery system.

Development of Gene Delivery Vector

The compound has been used as a cationic monomer to develop a gene delivery vector due to its ability to complex with nucleic acids and facilitate their intracellular delivery . This has significant implications in gene therapy.

Cross-linking of Nanofiber Matrices

It has been used for cross-linking of nanofiber matrices with mouse lung extract . This application is important in tissue engineering and regenerative medicine.

Radical Copolymerizations

The compound has been used in radical copolymerizations . This process is used to create copolymers, which have properties of both constituent polymers and can be tailored for specific applications.

Imparting pH-Sensitivity to Hydrogels

In the field of stimuli-responsive materials, the compound is primarily used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers . These hydrogels can respond to changes in pH, making them useful in various applications such as drug delivery and tissue engineering.

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with COX-1 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain.

Pharmacokinetics

Similar compounds are known to be water-soluble and can undergo radical polymerization and cross-linking reactions . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of COX-1 enzymes leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .

Action Environment

Environmental factors such as pH can influence the action of this compound . The presence of a dimethylamino group in the compound provides pH responsiveness, which may affect its stability and efficacy .

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S.ClH/c1-15-8-9-17-20(12-15)31-23(24-17)26(11-7-10-25(2)3)22(27)16-13-18(28-4)21(30-6)19(14-16)29-5;/h8-9,12-14H,7,10-11H2,1-6H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWWPLDGPFHCKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)

![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)

![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone](/img/structure/B2382351.png)

![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)